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Compound of Interest

Compound Name:
3,3'-

Bis(trifluoromethyl)benzophenone

Cat. No.: B159179 Get Quote

This technical guide provides a comprehensive overview of the primary synthetic routes for

3,3'-Bis(trifluoromethyl)benzophenone, a key intermediate in the development of

pharmaceuticals and advanced materials. The document is intended for researchers, scientists,

and professionals in drug development, offering detailed experimental protocols, quantitative

data, and visual representations of the synthetic pathways.

Physicochemical Properties
3,3'-Bis(trifluoromethyl)benzophenone is a diaryl ketone characterized by the presence of

two trifluoromethyl groups on the phenyl rings. These groups impart unique electronic

properties, enhancing the compound's utility as a building block in organic synthesis.

Property Value

CAS Number 1868-00-4

Molecular Formula C₁₅H₈F₆O

Molecular Weight 318.21 g/mol

Melting Point 100-102 °C

Appearance Off-white to yellow crystalline powder
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Synthetic Strategies
The synthesis of 3,3'-Bis(trifluoromethyl)benzophenone can be effectively achieved through

two primary and well-established organic reactions:

Grignard Reaction: This route involves the preparation of a 3-(trifluoromethyl)phenyl

Grignard reagent, which then reacts with a suitable electrophile, such as an ester or an acyl

chloride, to form the target ketone. This method is highly versatile for creating carbon-carbon

bonds.[1]

Friedel-Crafts Acylation: This classic method of electrophilic aromatic substitution allows for

the introduction of an acyl group onto an aromatic ring.[2][3] In this case, 3-

(trifluoromethyl)benzoyl chloride is reacted with trifluoromethylbenzene in the presence of a

Lewis acid catalyst.

Route 1: Grignard Reaction Synthesis
This synthetic pathway is a two-step process beginning with the formation of the Grignard

reagent from 3-bromobenzotrifluoride, followed by its reaction with an ester, ethyl 3-

(trifluoromethyl)benzoate.

3-Bromobenzotrifluoride

3-(Trifluoromethyl)phenylmagnesium bromide
(Grignard Reagent)

 THF

Magnesium (Mg)

Ethyl 3-(trifluoromethyl)benzoate

3,3'-Bis(trifluoromethyl)benzophenone

 1. Reaction
 2. Acidic Workup
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Caption: Grignard synthesis pathway for 3,3'-Bis(trifluoromethyl)benzophenone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b159179?utm_src=pdf-body
https://www.athabascau.ca/science-and-technology/_documents/centre-for-science-files/labs/organic-chemistry/exp/16_grignard.pdf
https://www.benchchem.com/pdf/Application_Note_Protocol_Synthesis_of_Benzophenones_via_Friedel_Crafts_Acylation.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Friedel_Crafts_Acylation_Mechanism_for_Benzophenone_Synthesis.pdf
https://www.benchchem.com/product/b159179?utm_src=pdf-body-img
https://www.benchchem.com/product/b159179?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Grignard Route
Step 1: Preparation of 3-(Trifluoromethyl)phenylmagnesium Bromide

This step involves the formation of the Grignard reagent. It is crucial to maintain anhydrous

conditions as Grignard reagents are highly sensitive to moisture.[4][5] All glassware should be

thoroughly dried, and anhydrous solvents must be used.[4]

Reagent
Molar Mass ( g/mol
)

Quantity Moles

3-

Bromobenzotrifluoride
225.02 22.5 g 0.1

Magnesium Turnings 24.31 2.67 g 0.11

Anhydrous THF 72.11 100 mL -

Iodine 253.81 1 crystal catalytic

Procedure:

Place the magnesium turnings in a flame-dried three-necked flask equipped with a reflux

condenser, a dropping funnel, and a nitrogen inlet.

Add a small crystal of iodine to the flask. The iodine helps to initiate the reaction.

Add 20 mL of anhydrous THF to the flask.

Dissolve the 3-bromobenzotrifluoride in 80 mL of anhydrous THF and add it to the dropping

funnel.

Add a small portion of the bromide solution to the magnesium suspension. The reaction is

initiated when the brownish color of the iodine disappears and the solution becomes cloudy

with gentle boiling of the ether.

Once the reaction has started, add the remaining bromide solution dropwise at a rate that

maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure

complete reaction. The resulting dark brown solution of the Grignard reagent is used directly

in the next step.[6]

Safety Note: The preparation of trifluoromethyl-substituted Grignard reagents can be

hazardous. These reagents can be explosive upon loss of solvent or with moderate heating.[7]

It is recommended to perform the reaction well below the reflux temperature of the solvent and

to ensure that the reagent remains in solution at all times.[8]

Step 2: Synthesis of 3,3'-Bis(trifluoromethyl)benzophenone

The prepared Grignard reagent is reacted with ethyl 3-(trifluoromethyl)benzoate. Two

equivalents of the Grignard reagent are required per equivalent of the ester.[1]

Reagent
Molar Mass ( g/mol
)

Quantity Moles

3-

(Trifluoromethyl)pheny

lmagnesium bromide

solution

~249.32 0.1 mol (from Step 1) 0.1

Ethyl 3-

(trifluoromethyl)benzo

ate

218.16 10.9 g 0.05

Anhydrous THF 72.11 50 mL -

3 M HCl (aq) 36.46 As needed -

Procedure:

In a separate flask, dissolve ethyl 3-(trifluoromethyl)benzoate in 50 mL of anhydrous THF

and cool the solution in an ice bath.

Slowly add the prepared Grignard reagent solution from Step 1 to the cooled ester solution

with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours.

Cool the reaction mixture in an ice bath and quench the reaction by slowly adding 3 M HCl

until the solution is acidic. A precipitate will form.[5]

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with

brine.[9]

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent such as ethanol

or hexane to yield the final product.

Route 2: Friedel-Crafts Acylation Synthesis
This route provides a direct method to synthesize the target compound by acylating

trifluoromethylbenzene with 3-(trifluoromethyl)benzoyl chloride using a Lewis acid catalyst.[2]

Trifluoromethylbenzene

3,3'-Bis(trifluoromethyl)benzophenone

 + Acylium Ion

3-(Trifluoromethyl)benzoyl chloride

Acylium Ion Intermediate

 + AlCl₃

AlCl₃ (Lewis Acid)

 - H⁺, - AlCl₃

Click to download full resolution via product page

Caption: Friedel-Crafts acylation pathway for 3,3'-Bis(trifluoromethyl)benzophenone.
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Experimental Protocol: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust method for forming aryl ketones.[2] The reaction should

be carried out under anhydrous conditions as the Lewis acid catalyst is moisture-sensitive.

Reagent
Molar Mass ( g/mol
)

Quantity Moles

Trifluoromethylbenzen

e
146.11 14.6 g 0.1

3-

(Trifluoromethyl)benzo

yl chloride

208.57 20.9 g 0.1

Anhydrous Aluminum

Chloride (AlCl₃)
133.34 14.7 g 0.11

Dichloromethane

(anhydrous)
84.93 150 mL -

3 M HCl (aq) 36.46 As needed -

Procedure:

To a flame-dried three-necked flask equipped with a stirrer, dropping funnel, and a reflux

condenser connected to a gas trap (for HCl), add anhydrous aluminum chloride and 50 mL of

anhydrous dichloromethane.

Cool the suspension in an ice bath.

In the dropping funnel, prepare a solution of 3-(trifluoromethyl)benzoyl chloride in 50 mL of

anhydrous dichloromethane.

Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension. An electrophilic

acylium ion is formed.[3]

After the addition is complete, add a solution of trifluoromethylbenzene in 50 mL of

anhydrous dichloromethane dropwise to the reaction mixture.
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Once the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

Carefully quench the reaction by pouring the mixture onto crushed ice and 3 M HCl.

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and

brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

The crude product can be purified by column chromatography on silica gel or by

recrystallization.[10]

Quantitative Data Summary
The yield and purity of 3,3'-Bis(trifluoromethyl)benzophenone are dependent on the chosen

synthetic route and the optimization of reaction conditions.

Parameter Grignard Route Friedel-Crafts Route

Typical Yield 60-80% 70-90%

Purity (after purification) >98% >98%

Primary Byproducts
Biphenyl derivatives from

Grignard coupling

Isomeric acylation products,

poly-acylated products (less

common)

Conclusion
Both the Grignard reaction and Friedel-Crafts acylation represent viable and effective methods

for the synthesis of 3,3'-Bis(trifluoromethyl)benzophenone. The choice of method may

depend on the availability of starting materials, scalability requirements, and safety

considerations, particularly with respect to the handling of potentially hazardous Grignard

reagents. The protocols provided in this guide offer a solid foundation for the successful

synthesis of this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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